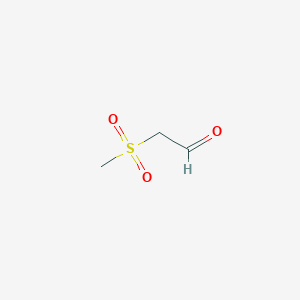
(Methanesulfonyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both a methanesulfonyl group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetaldehyde in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of methanesulfonyl chloride with acetaldehyde. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to prevent side reactions .
化学反応の分析
Types of Reactions: (Methanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group under basic conditions
Major Products Formed:
- Oxidation of this compound yields methanesulfonic acid.
- Reduction of this compound yields (Methanesulfonyl)ethanol.
- Substitution reactions can yield various sulfonate esters or amides depending on the nucleophile used .
科学的研究の応用
(Methanesulfonyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of (Methanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These reactions are crucial for its applications in organic synthesis and modification of biomolecules .
類似化合物との比較
Methanesulfonyl chloride: Used for similar substitution reactions but lacks the aldehyde functionality.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of a methane group.
Methanesulfonic acid: The oxidized form of (Methanesulfonyl)acetaldehyde, used in various industrial applications
Uniqueness: this compound is unique due to the presence of both a reactive aldehyde group and a methanesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
13154-68-2 |
|---|---|
分子式 |
C3H6O3S |
分子量 |
122.15 g/mol |
IUPAC名 |
2-methylsulfonylacetaldehyde |
InChI |
InChI=1S/C3H6O3S/c1-7(5,6)3-2-4/h2H,3H2,1H3 |
InChIキー |
QAKXPQSVKFRFHD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13454665.png)
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
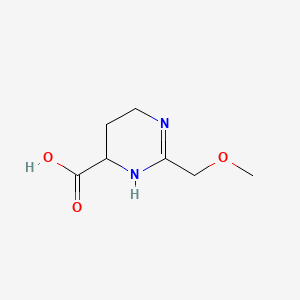

![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B13454701.png)
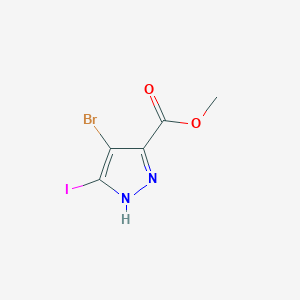
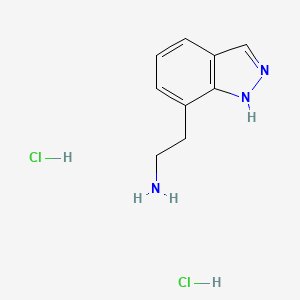
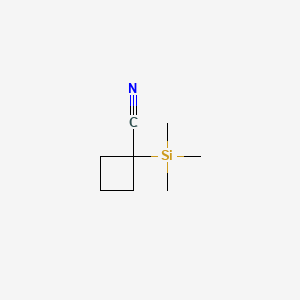
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

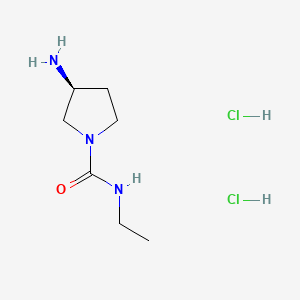
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
